Cas no 885294-29-1 (2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide)
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- 885294-29-1
- Z30840315
- EN300-26599607
- 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropylprop-2-enamide
- 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide
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- Inchi: 1S/C19H25N3O/c1-13-10-15(11-16(12-20)19(23)21-17-8-9-17)14(2)22(13)18-6-4-3-5-7-18/h10-11,17-18H,3-9H2,1-2H3,(H,21,23)
- InChI Key: WCGRCOWMNDFWDN-UHFFFAOYSA-N
- SMILES: C(NC1CC1)(=O)C(C#N)=CC1C=C(C)N(C2CCCCC2)C=1C
Computed Properties
- Exact Mass: 311.199762429g/mol
- Monoisotopic Mass: 311.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 550.5±50.0 °C(Predicted)
- pka: 11.86±0.20(Predicted)
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26599607-0.05g |
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropylprop-2-enamide |
885294-29-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide
Comprehensive Overview of 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide (CAS No. 885294-29-1)
The compound 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide (CAS No. 885294-29-1) is a specialized organic molecule with a unique structural framework. Its intricate design combines a pyrrole ring, a cyclopropyl group, and a cyanoacrylamide moiety, making it a subject of interest in pharmaceutical and agrochemical research. Researchers are increasingly exploring its potential applications due to its distinctive chemical properties and reactivity.
One of the key features of this compound is its cyanoacrylamide functional group, which is known for its role in modulating biological activity. The presence of the 1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl subunit further enhances its stability and lipophilicity, making it a candidate for drug discovery projects. Recent studies have highlighted its potential in targeting specific enzymes or receptors, though detailed mechanistic insights remain under investigation.
In the context of current trends, 885294-29-1 aligns with the growing demand for small-molecule modulators in precision medicine. The compound’s structure suggests possible interactions with kinase or GPCR pathways, which are hot topics in oncology and metabolic disease research. Additionally, its N-cyclopropyl moiety could contribute to improved metabolic stability, a critical factor in drug development.
The synthesis of 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide involves multi-step organic reactions, often starting from 2,5-dimethylpyrrole derivatives. Optimizing its yield and purity is a focus for chemists, especially given the rising interest in high-value intermediates for medicinal chemistry. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring compliance with industry standards.
From an SEO perspective, users frequently search for terms like "cyanoacrylamide derivatives", "pyrrole-based compounds", and "CAS 885294-29-1 applications". These queries reflect the compound’s relevance in both academic and industrial settings. Its potential as a bioactive scaffold or chemical probe further drives interest, particularly among researchers exploring structure-activity relationships (SAR).
Environmental and safety considerations are also paramount. While 885294-29-1 is not classified as hazardous, proper handling protocols are recommended due to its cyano group. Researchers are advised to follow GLP guidelines when working with this compound to ensure reproducibility and safety in laboratory settings.
In summary, 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-cyclopropyl-2-propenamide represents a promising avenue for scientific exploration. Its structural complexity and potential applications in drug discovery and material science make it a compound worth watching in the coming years. As research progresses, its role in addressing unmet medical or agricultural needs may become even more significant.
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